![molecular formula C14H12N2O2 B14367427 6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one CAS No. 91477-79-1](/img/structure/B14367427.png)
6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
The synthesis of 6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired naphthyridine compound .
Chemical Reactions Analysis
6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents like phosphorus oxychloride (POCl3). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. Additionally, it finds applications in materials science, particularly in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells due to its photochemical properties .
Mechanism of Action
The mechanism of action of 6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one can be compared with other naphthyridine derivatives such as 1,5-naphthyridines and 1,6-naphthyridines. While all these compounds share a common naphthyridine core, their chemical properties and biological activities can differ significantly. For example, 1,5-naphthyridines are known for their reactivity with electrophilic and nucleophilic reagents, while 1,6-naphthyridines are noted for their anticancer and anti-HIV activities
Properties
CAS No. |
91477-79-1 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one |
InChI |
InChI=1S/C14H12N2O2/c1-8-7-11(17)12-9-5-3-4-6-10(9)14(18-2)16-13(12)15-8/h3-7H,1-2H3,(H,15,16,17) |
InChI Key |
GITJDBRDVFSWIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)N=C(C3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol](/img/structure/B14367351.png)


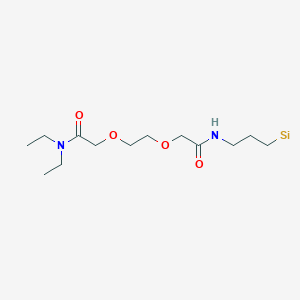
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)

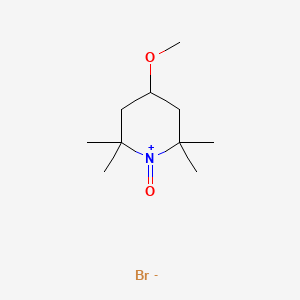
![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)
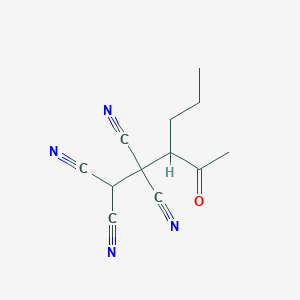
![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)
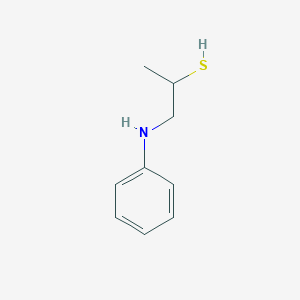
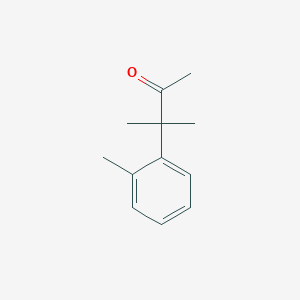
![Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate](/img/structure/B14367424.png)

